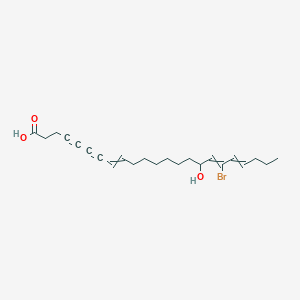
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO3 and a molecular weight of 435.394 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and multiple double and triple bonds
Méthodes De Préparation
The synthesis of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, including the formation of the triene and diynoic acid moieties. The synthetic routes often require specific reaction conditions such as controlled temperatures and the use of catalysts. Industrial production methods may involve the use of advanced techniques like flow chemistry to ensure high yield and purity .
Analyse Des Réactions Chimiques
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds such as:
8,17,19-Tricosatriene-4,6-diynoic acid: This compound lacks the bromine atom and hydroxyl group, making it less reactive in certain chemical reactions.
16-Hydroxytricosa-8,17,19-triene-4,6-diynoic acid:
Propriétés
Numéro CAS |
158182-78-6 |
|---|---|
Formule moléculaire |
C23H31BrO3 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
18-bromo-16-hydroxytricosa-8,17,19-trien-4,6-diynoic acid |
InChI |
InChI=1S/C23H31BrO3/c1-2-3-14-17-21(24)20-22(25)18-15-12-10-8-6-4-5-7-9-11-13-16-19-23(26)27/h4-5,14,17,20,22,25H,2-3,6,8,10,12,15-16,18-19H2,1H3,(H,26,27) |
Clé InChI |
OPRGCPSNLIJMIG-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(=CC(CCCCCCC=CC#CC#CCCC(=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
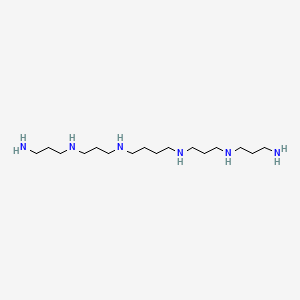
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
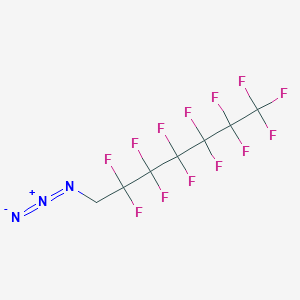
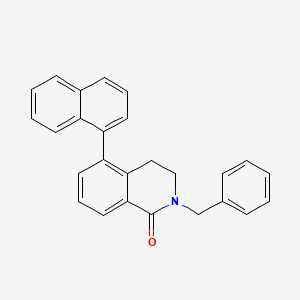
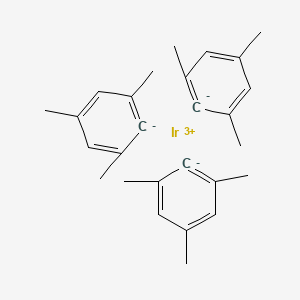
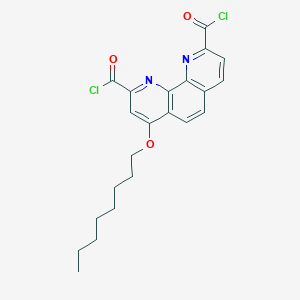
![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)
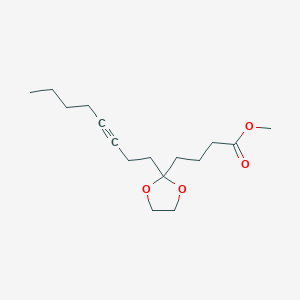
![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)
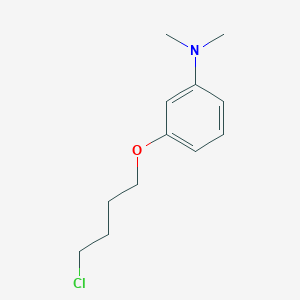
![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)
